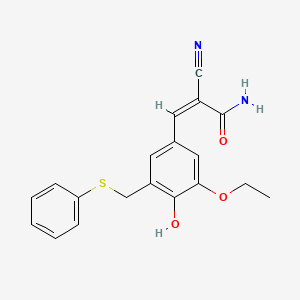
ST638
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tyrosine kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell division, differentiation, and metabolism
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ST638 involves several key steps. The starting material is typically a substituted cinnamic acid derivative, which undergoes a series of reactions to introduce the cyano, ethoxy, hydroxy, and phenylthiomethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The final product is purified using methods like recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
ST638 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases like potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound .
科学的研究の応用
Cancer Research
ST638 has demonstrated significant inhibitory effects on various tyrosine kinases associated with cancer progression:
- Inhibition of EGFR : this compound exhibits competitive inhibition against the EGFR with an IC50 value of approximately 1 μM, indicating its potential as a therapeutic agent in cancers where EGFR plays a pivotal role . It has been shown to inhibit phosphorylation of substrates involved in oncogenic signaling pathways, thereby potentially reducing tumor growth and metastasis.
- Effects on Oncogenic Kinases : The compound has been found to inhibit several other tyrosine kinases, including pp60^v-src and pp60^c-src, with varying IC50 values, suggesting a broader application in targeting multiple pathways involved in tumorigenesis .
Inflammation Modulation
Research indicates that this compound can modulate inflammatory responses by affecting the expression of adhesion molecules:
- ICAM-1 Expression : In studies involving human endothelial and epithelial cells, this compound was shown to alter the expression of intercellular adhesion molecule-1 (ICAM-1) induced by tumor necrosis factor-alpha (TNF-alpha). Depending on the concentration and exposure duration, this compound can either enhance or inhibit ICAM-1 expression, which is crucial for leukocyte adhesion and inflammation .
Cardiovascular Applications
This compound has also been investigated for its effects on vascular smooth muscle cells:
- Prevention of Vascular Remodeling : In vivo studies have shown that this compound can prevent geometric remodeling of coronary arteries post-stenting. This suggests potential applications in cardiovascular therapies aimed at preventing restenosis after angioplasty .
Case Study 1: Inhibition of Tumor Growth
A study investigated the effect of this compound on A431 cells (a human epidermoid carcinoma cell line). Results indicated that this compound significantly inhibited EGF-induced phosphorylation of cellular proteins without affecting serine or threonine phosphorylation, highlighting its specificity for tyrosine kinases . This specificity underlines its potential utility in targeted cancer therapies.
Case Study 2: Modulation of Inflammatory Responses
In another study focusing on endothelial cells, this compound was administered alongside TNF-alpha. The results indicated a concentration-dependent alteration in ICAM-1 expression, which correlated with changes in neutrophil adhesion. This finding emphasizes the compound's dual role in both inhibiting inflammatory responses and potentially exacerbating them under certain conditions .
Comparative Analysis of Tyrosine Kinase Inhibitors
| Compound | Target Kinases | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | EGFR, pp60^v-src, pp60^c-src | 1.0 - 87 | Competitive inhibition |
| AG1288 | EGFR | 0.5 | Competitive inhibition |
| Genistein | Various | 10 | Non-specific |
The table above compares this compound with other known tyrosine kinase inhibitors, illustrating its competitive nature and varying potency against different targets.
作用機序
ST638 exerts its effects by inhibiting tyrosine kinases, which are enzymes responsible for the phosphorylation of tyrosine residues on proteins. This inhibition disrupts various signaling pathways involved in cell growth and differentiation. The molecular targets of this compound include several receptor and non-receptor tyrosine kinases, which play a role in processes like mitogenesis and transmembrane signaling .
類似化合物との比較
Similar Compounds
Genistein: Another tyrosine kinase inhibitor with a similar mechanism of action.
Herbimycin A: Known for its ability to inhibit protein tyrosine kinases.
Tyrphostin A47: A potent inhibitor of tyrosine kinases used in various research applications.
Uniqueness of ST638
This compound is unique due to its specific structure, which allows for high potency and selectivity in inhibiting tyrosine kinases. Its ability to inhibit multiple kinases makes it a valuable tool in studying complex signaling pathways and developing targeted therapies .
特性
分子式 |
C19H18N2O3S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
(Z)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H18N2O3S/c1-2-24-17-10-13(8-14(11-20)19(21)23)9-15(18(17)22)12-25-16-6-4-3-5-7-16/h3-10,22H,2,12H2,1H3,(H2,21,23)/b14-8- |
InChIキー |
YKLMGKWXBLSKPK-ZSOIEALJSA-N |
SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)N |
異性体SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(/C#N)\C(=O)N |
正規SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)N |
ピクトグラム |
Irritant |
同義語 |
alpha-cyano-3-ethoxy-4-hydroxy-5-phenylmethylcinnamamide ST 638 ST-638 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















